2,4-Dichloro-5-methylphenylboronic acid pinacol ester
Overview
Description
2,4-Dichloro-5-methylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BCl2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through the boron atom, which can form stable covalent bonds with biological molecules, altering their function .
Biochemical Pathways
Boronic acids and their esters are known to be involved in a variety of biochemical reactions due to their ability to form stable covalent bonds with various biological molecules .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in water is marginal, which could impact their bioavailability .
Result of Action
The ability of boronic acids and their esters to form stable covalent bonds with biological molecules can lead to alterations in the function of these molecules .
Action Environment
It’s known that the rate of hydrolysis of some phenylboronic pinacol esters, which could affect their stability and efficacy, is considerably accelerated at physiological ph .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with carbohydrate-binding proteins, such as lectins, by binding to the diol groups on carbohydrates .
Cellular Effects
This compound influences various cellular processes by modulating enzyme activity and protein interactions. It can affect cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of signaling proteins. This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, by binding to the active site of an enzyme, it can prevent substrate access and inhibit enzyme activity. Conversely, it can also stabilize certain enzyme conformations, leading to activation. Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without adverse outcomes. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with nucleophiles also plays a role in its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may bind to albumin in the bloodstream, facilitating its distribution to various tissues. Its interactions with cellular transporters can also affect its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins. This localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methylphenylboronic acid pinacol ester typically involves the reaction of 2,4-Dichloro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., THF, DCM)
Conditions: Mild temperatures, inert atmosphere, and sometimes the presence of ligands to stabilize the catalyst
Major Products
The major products of these reactions are typically biaryl compounds or substituted alkenes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,4-Dichloro-5-methylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: It is used in the development of biologically active compounds, including potential drug candidates.
Medicine: It aids in the synthesis of pharmaceuticals, particularly in the creation of molecules with therapeutic properties.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- Thiophene-2,5-diboronic acid bis(pinacol) ester
- Benzylboronic acid pinacol ester
Uniqueness
2,4-Dichloro-5-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly suitable for certain coupling reactions where other boronic esters may not perform as effectively .
Properties
IUPAC Name |
2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGXRURODWRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148009 | |
Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-39-6 | |
Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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